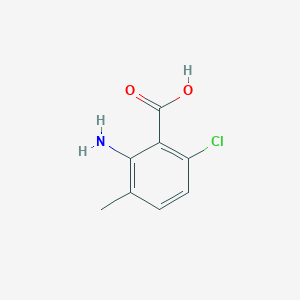

2-Amino-6-chloro-3-methylbenzoic acid

Descripción general

Descripción

2-Amino-6-chloro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-6-chloro-3-methylbenzoic acid can be achieved from 2-Amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in DMF solvent, resulting in a product with good regioselectivity due to the strong electron-donating ability of the amino group .Molecular Structure Analysis

The InChI code for 2-Amino-6-chloro-3-methylbenzoic acid is1S/C8H8ClNO2/c1-4-2-3-5 (9)7 (10)6 (4)8 (11)12/h2-3H,10H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Amino-6-chloro-3-methylbenzoic acid is a powder at room temperature . It has a melting point of 131-133°C .Aplicaciones Científicas De Investigación

Synthesis of Zinc Complexes with Antibacterial Activity

The reaction of 2-acetamidobenzaldehyde with derivatives of 2-amino-benzothiazole, including 2-amino-6-chloro variants, has been used to synthesize Schiff bases. These Schiff bases were further utilized to obtain Zn(II) chelates, characterized by their physical, spectral, and analytical data. These complexes have been studied for their antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing the potential of 2-amino-6-chloro derivatives in the development of antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Antibacterial and Antifungal Applications

A study on the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones involved the condensation of 2-aminobenzothiazole-6-carboxylic acid, leading to compounds with good to moderate antibacterial activity and no significant antifungal activity against tested species. This research underscores the utility of 2-amino-6-chloro derivatives in crafting antibacterial substances (Chavan & Pai, 2007).

Synthesis of Chlorantraniliprole

Molecular and Crystal Structure Studies

Research involving 1,3-benzothiazole derivatives derived from 2-amino-6-chlorobenzothiazole among others, highlighted the role of these compounds in studying intramolecular interactions and supramolecular arrangements, providing insights into the molecular design and synthesis of materials with specific physical properties (Navarrete-Vázquez et al., 2012).

Corrosion Inhibition

A study on the corrosion inhibition efficiencies of various nitrogen compounds, including 2-aminobenzothiazole derivatives, on steel in NaCl media, used quantum chemical methods to investigate their performance. This research highlights the potential application of 2-amino-6-chloro derivatives as corrosion inhibitors, contributing to materials science and engineering (Gece & Bilgiç, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

As a common organic synthesis intermediate, it is primarily used to transform the molecular structure of the benzene ring .

Mode of Action

The mode of action of 2-Amino-6-chloro-3-methylbenzoic acid involves the transformation of the chlorine atom on the benzene ring to synthesize the target molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .

Biochemical Pathways

The amine group on the benzene ring can be transformed into other active functional groups through diazotization reactions . By selectively controlling and coordinating these reactions, it is possible to quickly synthesize 1,2,3,5-tetrasubstituted benzene derivatives .

Result of Action

The transformation of the chlorine atom and the amine group on the benzene ring can lead to the synthesis of various molecular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chloro-3-methylbenzoic acid. For instance, the reaction of 2-Amino-6-chloro-3-methylbenzoic acid with N-chlorosuccinimide to produce a chlorine atom at the para position of the amine occurs in a DMF solvent . This reaction exhibits good regioselectivity, possibly due to the strong electron-donating ability of the amine, which leads to para-position reactivity .

Propiedades

IUPAC Name |

2-amino-6-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZZHPAEYROYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)